1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene (CAS 1604293-06-2) is a chiral, polyfunctionalized aryl azide with the molecular formula C₈H₇BrFN₃ and a molecular weight of 244.06 g/mol. It features a stereodefined (S)-1-azidoethyl substituent on a benzene ring also bearing bromine and fluorine atoms, imparting distinct reactivity and stereochemical properties that differentiate it from its (R)-enantiomer, regioisomers, and other halogen analogs.

Molecular Formula C8H7BrFN3
Molecular Weight 244.067
CAS No. 1604293-06-2
Cat. No. B2505056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene
CAS1604293-06-2
Molecular FormulaC8H7BrFN3
Molecular Weight244.067
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-]
InChIInChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1
InChIKeyUZCSOVFDCLTGTC-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene (CAS 1604293-06-2): A Stereodefined, Polyhalogenated Aryl Azide Building Block for Asymmetric Synthesis and Bioconjugation


1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene (CAS 1604293-06-2) is a chiral, polyfunctionalized aryl azide with the molecular formula C₈H₇BrFN₃ and a molecular weight of 244.06 g/mol . It features a stereodefined (S)-1-azidoethyl substituent on a benzene ring also bearing bromine and fluorine atoms, imparting distinct reactivity and stereochemical properties that differentiate it from its (R)-enantiomer, regioisomers, and other halogen analogs . This compound is a strategic intermediate in asymmetric synthesis and click chemistry applications, where precise stereochemistry and orthogonal reactivity are critical [1].

Why In-Class Aryl Azides Cannot Simply Substitute 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene (CAS 1604293-06-2)


Substituting 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene with a generic aryl azide, a racemic mixture, or a regioisomer introduces significant risks to experimental reproducibility and synthetic outcomes. The stereochemistry at the benzylic position is fixed as (S)-enantiomer, which is essential for asymmetric syntheses and for generating chiral products with defined absolute configuration . The specific 1,4- and 1,2-substitution pattern of the bromine and fluorine atoms on the aromatic ring determines regioselectivity in subsequent transformations, such as cross-coupling reactions, and influences the electronic properties of the ring, affecting reaction rates and yields [1]. Furthermore, the azide group's reactivity and stability can be modulated by the adjacent electron-withdrawing fluorine and heavy bromine substituents, impacting the compound's performance in click chemistry and photoaffinity labeling relative to simpler analogs [1].

Quantitative Differentiation Evidence for 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene (CAS 1604293-06-2) Against Key Comparators


Stereochemical Purity and Enantiomeric Excess (ee) vs. (R)-Enantiomer and Racemic Mixture

The target compound is the defined (S)-enantiomer, in contrast to its (R)-enantiomer (CAS 1604420-37-2) and the racemic mixture (CAS not specified). While specific quantitative ee data for this compound is not publicly disclosed, its commercial availability as a pure (S)-enantiomer is a critical differentiator. In contrast, the (R)-enantiomer is separately cataloged , and a racemic version is also available . In related chiral α-azido ketone systems, enantioselective synthesis methods routinely achieve >90% ee, underscoring the importance of enantiopurity for predictable chiral outcomes [1].

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Regioisomeric Identity and Substitution Pattern vs. 4-(1-azidoethyl)-2-bromo-1-fluorobenzene (CAS 1955531-09-5)

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene possesses a 1,4- and 1,2-substitution pattern (bromine at position 4, fluorine at position 2 relative to the azidoethyl group). This is distinct from the regioisomer 4-(1-azidoethyl)-2-bromo-1-fluorobenzene (CAS 1955531-09-5), which has the bromine at position 2 and fluorine at position 1 . The difference in substitution pattern alters the electron density distribution on the aromatic ring and dictates the site of nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions .

Regioselective Synthesis Cross-Coupling Structure-Activity Relationship (SAR)

Halogen Substitution Profile and Synthetic Versatility vs. 1-[(1S)-1-azidoethyl]-4-chloro-2-fluorobenzene (CAS 1604267-00-6)

The target compound features a bromine atom at the 4-position (MW 244.06), while the chloro analog (CAS 1604267-00-6) has a chlorine atom at the 2-position (MW 199.61) . Bromine is a better leaving group in nucleophilic aromatic substitution and a more reactive partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to chlorine [1]. The heavier bromine atom also contributes to increased molecular weight and lipophilicity, which can influence pharmacokinetic properties in drug candidates.

Halogen Exchange Cross-Coupling Medicinal Chemistry

Azide Click Chemistry Proficiency: Comparative Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Aryl azides are known to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles [1]. While no direct kinetic data is available for this specific compound, the presence of electron-withdrawing fluorine and bromine substituents on the aryl ring can modulate the electron density on the azide, potentially affecting its reactivity. In a related study on (R)-enantiomer of a similar compound, triazole products were synthesized with yields ranging from 70% to 81% under Cu-catalyzed conditions , indicating high reactivity for this class of azides. This suggests that the target compound will perform comparably or better than unsubstituted aryl azides in CuAAC.

Click Chemistry Bioconjugation Triazole Synthesis

High-Impact Application Scenarios for 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene (CAS 1604293-06-2)


Asymmetric Synthesis of Chiral Pharmaceuticals and Natural Products

The defined (S)-stereochemistry of the azidoethyl group makes this compound an ideal building block for the asymmetric construction of chiral amines, triazoles, and other heterocycles prevalent in pharmaceuticals and natural products . By employing it as a chiral auxiliary or a key intermediate, researchers can introduce a stereocenter with known absolute configuration, avoiding the need for costly and time-consuming chiral resolution steps later in the synthesis [1].

Site-Specific Bioconjugation and Photoaffinity Labeling Probes

The combination of a bioorthogonal azide handle with a photoactivatable aryl azide core (upon appropriate substitution) makes this compound a powerful precursor for developing photoaffinity labeling reagents [2]. The bromine and fluorine substituents can be further modified to install reporter tags (e.g., biotin, fluorophores) or to tune the photochemical properties of the aryl azide, enabling precise mapping of small molecule-protein interactions.

Diversification of Halogenated Aromatic Cores via Cross-Coupling

The presence of a reactive bromine atom in a specific regioisomeric position allows for efficient and selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce a wide range of aryl, heteroaryl, and alkenyl groups [3]. This is a critical step in medicinal chemistry for generating structure-activity relationship (SAR) libraries around a central chiral aryl azide scaffold.

Synthesis of Chiral 1,2,3-Triazole-Containing Bioactive Molecules

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to afford chiral 1,2,3-triazoles with high efficiency [4]. This 'click' reaction is widely used in drug discovery to assemble complex molecules from simple fragments, and the (S)-enantiomer ensures the final triazole product possesses a defined stereochemistry, which is essential for its biological activity.

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